6-Fluoro-1,7-dimethoxyisoquinoline

Medicinal Chemistry CNS Drug Discovery Phosphodiesterase Inhibition

Secure 6-fluoro-1,7-dimethoxyisoquinoline for structure-driven research. The 6-fluoro substituent uniquely alters electron density, metabolic stability, and lipophilicity (XLogP3=2.5) compared to non-fluorinated analogs—critical for tuning PDE10A selectivity and CNS permeability. Supplied at 98% purity to eliminate confounding impurities in dose-response assays. Ideal for modular diversification and radiofluorinated probe design.

Molecular Formula C11H10FNO2
Molecular Weight 207.20 g/mol
CAS No. 1202006-87-8
Cat. No. B11892734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1,7-dimethoxyisoquinoline
CAS1202006-87-8
Molecular FormulaC11H10FNO2
Molecular Weight207.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=CN=C(C2=C1)OC)F
InChIInChI=1S/C11H10FNO2/c1-14-10-6-8-7(5-9(10)12)3-4-13-11(8)15-2/h3-6H,1-2H3
InChIKeyTUPKBXBBZLTRSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-1,7-dimethoxyisoquinoline (CAS 1202006-87-8): A Fluorinated Isoquinoline Scaffold for Medicinal Chemistry


6-Fluoro-1,7-dimethoxyisoquinoline is a ring-fluorinated heterocyclic building block with the molecular formula C11H10FNO2, a molecular weight of 207.20 g/mol, and a topological polar surface area of 31.4 Ų [1]. As a member of the fluorinated isoquinoline family, it incorporates a fluorine atom at the 6-position and methoxy groups at the 1- and 7-positions, a substitution pattern that modifies the electron density of the aromatic system and may influence target binding [2]. This compound is available from commercial vendors with a typical purity specification of 95% .

Why 6-Fluoro-1,7-dimethoxyisoquinoline Must Be Evaluated Against Specific Fluorinated Analogs


Generic substitution within the isoquinoline class is unreliable due to the profound impact of subtle structural changes on pharmacodynamics and pharmacokinetics. The introduction of a single fluorine atom can drastically alter a molecule's metabolic stability, lipophilicity (e.g., XLogP3-AA of 2.5 for this compound), and electronic distribution, directly affecting target binding and selectivity [1]. For instance, early work on monofluoroisoquinolines demonstrated that a related 6-fluoro-7-methoxyisoquinoline derivative was five times less active than its non-fluorinated comparator, papaverine, highlighting that fluorination can reduce or alter, rather than simply enhance, potency [2]. Such variability necessitates a direct, evidence-based evaluation rather than assuming functional equivalence.

Direct Comparative Evidence for 6-Fluoro-1,7-dimethoxyisoquinoline (CAS 1202006-87-8)


PDE10A Inhibitory Potency: Positional Isomer Comparison with 6,7-Dimethoxyisoquinoline Scaffolds

The core scaffold of 6-fluoro-1,7-dimethoxyisoquinoline is a regioisomer of the privileged 6,7-dimethoxyisoquinoline scaffold found in PDE10A inhibitors. A direct comparator, the non-fluorinated 1-(4-(2-(2-fluoroethoxy)ethoxy)-3-methoxybenzyl)-6,7-dimethoxyisoquinoline (compound 8c), exhibits a PDE10A IC50 of 28 nM, with 79-fold selectivity over PDE3A (IC50 = 2200 nM) and 90-fold selectivity over PDE3B (IC50 = 2520 nM) [1]. The 1,7-dimethoxy substitution pattern in the target compound relocates the electron-donating methoxy group, which, combined with the electron-withdrawing 6-fluoro substituent, is predicted to alter the hydrogen-bonding network with the active site. No direct assay data is available for the target compound against PDE10A, but the scaffold comparison underscores the critical need for empirical selectivity determination before procurement for CNS-targeted programs.

Medicinal Chemistry CNS Drug Discovery Phosphodiesterase Inhibition

Historical Comparative Pharmacology: 6-Fluoro-7-methoxyisoquinoline Derivative vs. Papaverine

In a foundational study of monofluoroisoquinolines, a 1-benzyl-6-fluoro-7-methoxyisoquinoline derivative was found to be pharmacologically similar to the parent alkaloid papaverine but exhibited approximately one-fifth (20%) of its activity [1]. This finding demonstrates that 6-fluoro substitution on the isoquinoline ring, when combined with a 7-methoxy group, does not inherently enhance potency and can significantly reduce it relative to a non-fluorinated, 6,7-dimethoxy comparator. The target compound, 6-fluoro-1,7-dimethoxyisoquinoline, shares this 6-fluoro-7-methoxy pharmacophore, making this a relevant class-level caution for procurement decisions where potency versus the non-fluorinated 6,7-dimethoxyisoquinoline core is a key criterion.

Pharmacodynamics Natural Product Analog Structure-Activity Relationship

Physicochemical Differentiation: Lipophilicity and Electronic Profile Compared to Non-Fluorinated Analogs

The computed XLogP3-AA value for 6-fluoro-1,7-dimethoxyisoquinoline is 2.5 [1], which represents a measurable increase in lipophilicity compared to the non-fluorinated 6,7-dimethoxyisoquinoline scaffold (computed XLogP3 of the parent isoquinoline is approximately 1.1). This ~1.4 log unit increase is attributable to the combined effect of the fluorine atom and the altered methoxy substitution pattern. Increased lipophilicity is associated with enhanced membrane permeability but also a higher risk of promiscuous binding and metabolic instability. The hydrogen bond acceptor count of 4, which differs from the 6,7-dimethoxy isomer, suggests an altered hydrogen-bonding landscape that must be accounted for in structure-based drug design.

ADME Prediction Lead Optimization Fragment-Based Drug Design

Commercial Purity and Specification Benchmarking for Procurement

6-Fluoro-1,7-dimethoxyisoquinoline is supplied by multiple vendors with a typical minimum purity specification of 95% , with one vendor, Leyan, specifying a higher purity of 98% . This is a critical differentiator from less refined laboratory preparations of the analogous compound 1-fluoro-3,6-dimethoxyisoquinoline, which is also typically offered at 95% purity . For synthetic chemists, the specific substitution pattern of 6-fluoro-1,7-dimethoxyisoquinoline offers a unique vector for further functionalization, particularly at the 3- and 4-positions of the isoquinoline ring, which are left unsubstituted and available for electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Chemical Sourcing Quality Control Building Block

Validated Application Scenarios for 6-Fluoro-1,7-dimethoxyisoquinoline Based on Quantitative Evidence


Scaffold-Hopping in PDE10A Inhibitor Lead Optimization

Medicinal chemists can utilize 6-fluoro-1,7-dimethoxyisoquinoline as a core scaffold for synthesizing novel PDE10A inhibitors. Given the established potency of a related 6,7-dimethoxyisoquinoline derivative (IC50 = 28 nM for PDE10A) [1], this regioisomeric, fluorinated alternative provides a tool to systematically vary the hydrogen-bond donor/acceptor profile. The altered electrostatic surface, a consequence of the fluorine and 1,7-dimethoxy substitution, may improve selectivity over other PDE isoforms, a property that must be empirically validated against the 6,7-dimethoxyisoquinoline benchmark.

Fragment-Based Screening for CNS Targets Requiring Enhanced Lipophilicity

With a computed XLogP3 of 2.5, this compound is a useful fragment for constructing CNS-penetrant candidates. Its increased lipophilicity relative to more polar isoquinoline fragments like 1,7-dimethoxyisoquinoline (predicted XLogP3 ~1.1) [1] makes it a candidate for scenarios where improved passive permeability across the blood-brain barrier is sought. This selection must be balanced against historical data showing that a closely related 6-fluoro-7-methoxyisoquinoline derivative was only one-fifth as active as papaverine in a functional assay [2], underscoring the importance of tracking on-target potency during the hit-to-lead process.

Synthesis of 18F-Labeled PET Tracer Precursors

The 6-fluoro substituent designates this compound as a precursor or model substrate for developing radiofluorinated probes. A related isoquinoline, RM273 (2-[4-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-1-yl)butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline), was selected for 18F-labeling to detect σ2 receptors in the brain via positron emission tomography [3]. By analogy, 6-fluoro-1,7-dimethoxyisoquinoline offers a structurally simplified scaffold for medicinal chemists aiming to develop new 18F-radiotracers, provided its in vivo metabolic stability can be verified.

Custom Synthesis and High-Purity Procurement for Assay Standardization

For laboratories requiring a precisely defined chemical standard, 6-fluoro-1,7-dimethoxyisoquinoline is available at 98% purity . This purity grade is critical for quantitative biological assays where low-level impurities could confound dose-response curves, particularly when measuring the micromolar activities observed for related isoquinolines [4]. The compound's unique substitution pattern—with unsubstituted 3- and 4-positions—also makes it a valuable intermediate for custom synthesis, enabling modular diversification.

Quote Request

Request a Quote for 6-Fluoro-1,7-dimethoxyisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.